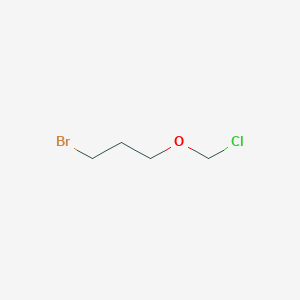

1-Bromo-3-(chloromethoxy)propane

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

1-Bromo-3-(chloromethoxy)propane is an organohalogen compound It is used as an alkylating agent to install the –(ch2)3cl and –(ch2)3– groups .

Mode of Action

The compound is produced by free-radical addition of hydrogen bromide to allyl chloride . It interacts with its targets by installing the –(CH2)3Cl and –(CH2)3– groups

Biochemical Pathways

As an alkylating agent, it can potentially influence a variety of biochemical reactions involving the –(ch2)3cl and –(ch2)3– groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-(chloromethoxy)propane can be synthesized through the reaction of 3-chloropropanol with hydrogen bromide in the presence of a suitable solvent . The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

In industrial settings, the compound is produced by the free-radical addition of hydrogen bromide to allyl chloride . This method is preferred due to its high yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-(chloromethoxy)propane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.

Oxidation Reactions: Reagents such as potassium permanganate can be used.

Reduction Reactions: Lithium aluminum hydride is a common reducing agent.

Major Products Formed

Substitution Reactions: Products include various substituted propanes.

Oxidation Reactions: Products include corresponding alcohols and ketones.

Reduction Reactions: Products include alkanes and alkenes.

Applications De Recherche Scientifique

1-Bromo-3-(chloromethoxy)propane has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-chloropropane: Similar in structure but lacks the methoxy group.

3-Bromo-1-chloropropane: Another isomer with different reactivity.

Uniqueness

1-Bromo-3-(chloromethoxy)propane is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity . The methoxy group also adds to its versatility in synthetic applications .

Activité Biologique

1-Bromo-3-(chloromethoxy)propane, with the chemical formula CHBrClO and CAS number 54314-83-9, is an organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides. This article reviews its biological activities, potential toxicological effects, and relevant research findings.

This compound is characterized by the presence of both bromine and chlorine substituents, which influence its reactivity and biological interactions. The compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 185.46 g/mol |

| Boiling Point | 164 °C |

| Density | 1.45 g/cm³ |

| Solubility | Soluble in organic solvents |

Toxicological Studies

Research has indicated that this compound poses various health risks upon exposure. Notably, a study involving inhalation exposure in mice revealed significant findings regarding its carcinogenic potential:

- Study Design : Groups of male and female mice were exposed to varying concentrations (0, 25, 100, and 400 ppm) of the compound for six hours daily over two years.

- Findings :

- Increased incidence of bronchioloalveolar adenoma and carcinoma was observed in male mice at all exposure levels (P < 0.01).

- Female mice also exhibited a significant increase in Harderian gland adenoma at the highest concentration (P < 0.01).

- Non-neoplastic lesions were noted in the nasal cavity and forestomach, indicating potential irritative effects from inhalation .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Nucleophilic Substitution Reactions : The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Genotoxicity : Evidence suggests that exposure may lead to DNA damage, contributing to its carcinogenic profile .

Case Studies

A comprehensive assessment of exposure scenarios highlights the relevance of this compound in occupational settings:

- Occupational Exposure : Workers in industries utilizing brominated compounds reported elevated health risks associated with long-term exposure to similar chemicals, including respiratory issues and increased cancer rates.

- Environmental Impact : As a chemical intermediate, its release into the environment raises concerns regarding both ecological toxicity and human health risks due to potential bioaccumulation.

Propriétés

IUPAC Name |

1-bromo-3-(chloromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGFNULODFNOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021512 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54314-83-9 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.